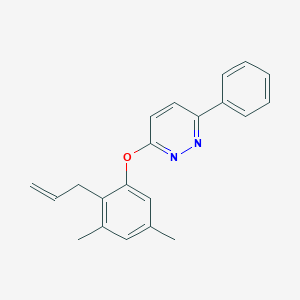
Agn-PC-0nig3E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Agn-PC-0nig3E” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Agn-PC-0nig3E” involves multiple steps, including the preparation of precursor compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are tailored to achieve high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve the use of advanced equipment and techniques to maintain the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
“Agn-PC-0nig3E” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “this compound” into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions, such as:
Oxidizing agents: Used in oxidation reactions.
Reducing agents: Employed in reduction processes.
Catalysts: Often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products can have distinct chemical and physical properties compared to the original compound.
Scientific Research Applications
“Agn-PC-0nig3E” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological effects.
Industry: Utilized in the production of specialized materials and products.
Mechanism of Action
The mechanism of action of “Agn-PC-0nig3E” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “Agn-PC-0nig3E” include those with analogous structures and reactivity. Some examples are:
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of properties, such as its specific reactivity and applications in different scientific fields. This uniqueness makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61074-88-2 |
|---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C21H20N2O/c1-4-8-18-16(3)13-15(2)14-20(18)24-21-12-11-19(22-23-21)17-9-6-5-7-10-17/h4-7,9-14H,1,8H2,2-3H3 |
InChI Key |
VTCRIDCLDDLJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















